molecular formula C23H16ClN3 B3036787 4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile CAS No. 400079-46-1

4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile

Cat. No.: B3036787
CAS No.: 400079-46-1
M. Wt: 369.8 g/mol
InChI Key: XAZPQCJIUMSVBP-BUHFOSPRSA-N
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Description

4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications . This particular compound features a benzimidazole core with a 2-chlorophenylmethyl group and a benzonitrile moiety, making it a unique and potentially valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring . The 2-chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is unique due to its combination of a benzimidazole core, a 2-chlorophenylmethyl group, and a benzonitrile moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c24-20-6-2-1-5-19(20)16-27-22-8-4-3-7-21(22)26-23(27)14-13-17-9-11-18(15-25)12-10-17/h1-14H,16H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPQCJIUMSVBP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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